molecular formula C9H6ClF3O2 B1643626 Methyl 4-chloro-2-(trifluoromethyl)benzoate CAS No. 115591-65-6

Methyl 4-chloro-2-(trifluoromethyl)benzoate

Cat. No.: B1643626
CAS No.: 115591-65-6
M. Wt: 238.59 g/mol
InChI Key: NHOXZNZUKPMTMA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-chloro-2-(trifluoromethyl)benzoate is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability in biological systems .

Properties

IUPAC Name

methyl 4-chloro-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOXZNZUKPMTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262553
Record name Methyl 4-chloro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115591-65-6
Record name Methyl 4-chloro-2-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115591-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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